molecular formula C10H19FN2O B1479358 3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one CAS No. 2091697-61-7

3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one

Cat. No.: B1479358
CAS No.: 2091697-61-7
M. Wt: 202.27 g/mol
InChI Key: OIFZKGMDXGDYKM-UHFFFAOYSA-N
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Description

3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly for investigating neuroinflammatory pathways. This piperidine-based scaffold is structurally related to compounds explored as potent inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R) . CSF1R is a key regulator of microglia, the primary immune cells of the central nervous system, and its signaling is essential for microglial survival and proliferation . Upregulation of CSF1R has been closely associated with neuroinflammatory processes in conditions such as Alzheimer's disease and multiple sclerosis, making it a promising target for the development of positron emission tomography (PET) radioligands to image neuroinflammation in vivo . The strategic incorporation of a fluoromethyl group on the piperidine ring is a common modification in ligand design, intended to potentially enhance binding affinity and metabolic stability. Furthermore, this fluorine-containing group provides a potential handle for future radiolabeling with the isotope fluorine-18, which is desirable for PET imaging due to its suitable half-life . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex CSF1R inhibitors or as a structural analog to study structure-activity relationships. It is critical to note that this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-amino-1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O/c1-10(8-11)3-6-13(7-4-10)9(14)2-5-12/h2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFZKGMDXGDYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)CCN)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of compounds structurally related to 3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one generally involves:

  • Reductive amination of a suitable piperidine derivative with a ketone or aldehyde precursor to introduce the propan-1-one moiety and amino group.
  • Introduction of the fluoromethyl substituent on the piperidine ring either by direct fluorination or via nucleophilic substitution of a suitable leaving group (e.g., halogen) with a fluorine source.
  • Use of metal oxide catalysts or reducing agents to facilitate amination and substitution steps under mild conditions.

Preparation of Piperidine Core with Fluoromethyl Substitution

The fluoromethyl group at the 4-position of the piperidine ring is a key structural feature. Common methods for preparing 4-substituted piperidines include:

  • Nucleophilic substitution on 4-halopiperidines with fluoride sources such as tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) under controlled conditions.
  • Fluorination reactions using electrophilic fluorinating agents on suitable precursors.
  • Ring functionalization via organometallic intermediates, such as Grignard reagents or lithiation, followed by reaction with fluorinated electrophiles.

Reductive Amination for Propan-1-one Functionalization

A typical route to introduce the amino-propanone moiety involves:

  • Reacting the fluoromethyl-4-methylpiperidine intermediate with a suitable α-keto aldehyde or α-keto ester precursor.
  • Using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride in solvents such as methanol or ethanol.
  • Reaction conditions are usually mild (room temperature to slightly elevated temperatures) to maintain functional group integrity.

Industrial and Laboratory Scale Synthesis Considerations

  • Continuous flow synthesis can be employed for scalability and improved control over reaction parameters, enhancing yield and purity.
  • Use of advanced purification techniques such as chromatography ensures product quality.
  • Reaction parameters such as molar ratios, solvent choice, temperature, and catalyst loading are optimized to maximize yield and minimize by-products.

Related Compound Preparation Insights

While direct preparation methods for this compound are sparse, analogous compounds like 3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one have been synthesized via reductive amination of 2-ethylpiperidine with ketone precursors using sodium cyanoborohydride in methanol or ethanol under mild conditions. This method can be adapted by substituting the 2-ethylpiperidine with 4-(fluoromethyl)-4-methylpiperidine.

Summary Table of Preparation Parameters for Analogous Piperidine Amino-Propanone Compounds

Step Reagents/Conditions Notes
Piperidine fluoromethylation 4-halopiperidine + KF or TBAF, polar solvent Nucleophilic substitution, mild heating
Reductive amination Piperidine derivative + ketone + NaBH3CN, MeOH Room temp, mild reducing environment
Catalyst Metal oxides (CuO, Ag2O) for amination steps Enhances reaction rate and selectivity
Solvents Methanol, ethanol, acetonitrile, water mixtures Solubility and reaction medium optimization
Purification Chromatography, recrystallization Ensures high purity

Detailed Research Findings

  • The fluoromethyl group introduction is critical for modulating lipophilicity and metabolic stability, often requiring selective fluorination techniques to avoid side reactions.
  • Reductive amination is favored for its high selectivity and mild conditions, particularly with sodium cyanoborohydride, which selectively reduces imines formed in situ without affecting ketones.
  • Metal oxide catalysts such as copper or silver oxides have been reported to facilitate amination reactions, improving yields and reducing reaction times.
  • Solvent choice impacts reaction kinetics and product isolation; mixtures of methanol and water are commonly used for balancing solubility and reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Chloro Analog (C₁₀H₁₇ClFNO)

The chloro-substituted analog replaces the amino group with chlorine, reducing hydrogen-bonding capacity. This modification typically decreases interactions with polar biological targets but may improve membrane permeability due to increased lipophilicity .

Benzimidazole Derivative (C₁₁H₁₂N₄O)

However, the absence of a fluorinated piperidine moiety may limit metabolic stability compared to the target compound .

Piperazine-Based Analogs (C₁₁H₂₃N₃O, C₁₂H₁₈N₄O)

Piperazine derivatives exhibit conformational flexibility, enabling interactions with diverse targets. For example, the pyridinylpiperazine analog (C₁₂H₁₈N₄O) could engage in additional π-π interactions via its pyridine ring, enhancing binding affinity to kinases or GPCRs .

Quinazolinylpiperazine Derivative (C₂₄H₂₆F₂N₆O₃)

This compound demonstrates high potency as a complement factor D inhibitor (IC₅₀ = 30 nM), highlighting the impact of quinazoline and fluorine substituents on target specificity and potency . The target compound’s fluoromethyl group may similarly enhance selectivity for fluorine-sensitive binding pockets.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely employs methods analogous to those for 3-aminopropan-1-one derivatives, such as coupling amines with ketones under acidic or thermal conditions .
  • Comparative Limitations : Unlike the quinazolinylpiperazine analog, the absence of an aromatic heterocycle in the target compound may limit its affinity for certain enzymatic targets .

Biological Activity

3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a piperidine ring with a fluoromethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16FN2O. The presence of the fluoromethyl group enhances lipophilicity, which can affect its interaction with biological targets.

PropertyValue
Molecular FormulaC11H16FN2O
Molecular Weight210.26 g/mol
IUPAC NameThis compound
CAS Number2091697-61-7

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Preliminary studies suggest that this compound may act as an inhibitor of certain neurotransmitter receptors or enzymes involved in neurotransmission.

Potential Mechanisms:

  • Receptor Modulation : The compound may bind to and modulate the activity of neurotransmitter receptors, potentially influencing dopaminergic or serotonergic pathways.
  • Enzyme Inhibition : It could inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the breakdown of acetylcholine, thereby enhancing cholinergic signaling.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of piperidine can possess antimicrobial properties. For instance, compounds with similar structures have been evaluated for their antibacterial and antifungal activities using standard assays like the MTT assay.

CompoundActivity TypeIC50 (µM)
Piperidine Derivative AAntibacterial20
Piperidine Derivative BAntifungal15

Neuroprotective Effects

Given its potential role in modulating neurotransmitter systems, this compound may also exhibit neuroprotective effects. Research into similar piperidine derivatives has shown promise in treating neurodegenerative diseases like Alzheimer's disease through AChE inhibition.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Neuroprotective Study : A study published in Journal of Medicinal Chemistry demonstrated that a related piperidine derivative significantly reduced neurotoxicity in cellular models by inhibiting AChE activity (IC50 = 25 µM) .
  • Antimicrobial Investigation : Another research article highlighted the antimicrobial efficacy of piperidine derivatives against various bacterial strains, showing that certain modifications led to enhanced activity (IC50 values ranging from 10 to 30 µM) .

Q & A

Q. What are the critical safety protocols for handling fluorinated piperidine derivatives?

  • Methodological Answer : Use fume hoods for synthesis steps involving volatile fluorinated intermediates. Wear nitrile gloves and chemical-resistant goggles. For spills, neutralize with inert absorbents (vermiculite) and dispose via hazardous waste channels. Regularly audit ventilation systems for HF gas detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one

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